N,N-Dimethyl-p-toluidine chemical properties and structure
N,N-Dimethyl-p-toluidine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethyl-p-toluidine (DMPT) is a tertiary amine primarily utilized as a polymerization accelerator in various industrial and medical applications. Its role in facilitating the curing process of resins, particularly in bone cements and dental materials, has made it a subject of considerable interest. This guide provides an in-depth overview of its chemical properties, structure, synthesis, and analytical methodologies, as well as insights into its toxicological profile.
Chemical Properties and Structure
N,N-Dimethyl-p-toluidine is a clear to light yellow oily liquid with a characteristic aromatic odor.[1] It is a combustible substance and is incompatible with strong oxidizing agents.[2]
Table 1: Chemical and Physical Properties of N,N-Dimethyl-p-toluidine
| Property | Value |
| Molecular Formula | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol [1] |
| Melting Point | -15 °C[3] |
| Boiling Point | 211 °C[3] |
| Density | 0.937 g/cm³ at 25 °C |
| Solubility | Insoluble in water; soluble in alcohol, ether, and chloroform. |
| Vapor Pressure | 0.1 hPa at 20 °C |
| Flash Point | 83 °C |
| Refractive Index | 1.5360 - 1.5470[4] |
Structural Information
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IUPAC Name: N,N,4-trimethylaniline[5]
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SMILES String: CN(C)c1ccc(C)cc1
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InChI Key: GYVGXEWAOAAJEU-UHFFFAOYSA-N
Experimental Protocols
Synthesis of N,N-Dimethyl-p-toluidine
Two common methods for the synthesis of N,N-Dimethyl-p-toluidine are detailed below.
Method 1: Autoclave Synthesis with Methanol (B129727) and POCl₃
This industrial-scale synthesis involves the reaction of p-toluidine (B81030) with methanol in the presence of phosphorus oxychloride (POCl₃) as a catalyst under high temperature and pressure.
-
Reactants:
-
Procedure:
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Introduce the mixture of p-toluidine, methanol, and POCl₃ into a 3-liter autoclave equipped with a stirrer.[6]
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Seal the autoclave and heat the mixture to 280 °C.[6]
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Maintain this temperature for approximately 3 hours, during which a pressure of about 60 bar will be established.[6]
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After cooling, the resulting crude product is an oil containing approximately 94% N,N-dimethyl-p-toluidine.[6]
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Purification is achieved by negative pressure rectification.[4]
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Method 2: Methylation with Dimethyl Sulfate (B86663)
This laboratory-scale synthesis utilizes dimethyl sulfate as the methylating agent at a lower temperature and atmospheric pressure.
-
Reactants:
-
p-toluidine
-
Dimethyl sulfate (mole ratio of toluidine to dimethyl sulfate = 3:5)[4]
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Sodium hydroxide (B78521) (NaOH) solution for neutralization[4]
-
Anhydrous sodium sulfite (B76179) for drying[4]
-
-
Procedure:
-
Dissolve p-toluidine in distilled water and transfer to a three-mouth round bottom flask equipped with a stirrer.[4]
-
Slowly add dimethyl sulfate to the stirred solution while controlling the reaction temperature to around 60 °C.[4]
-
After the addition is complete, maintain the temperature at 60 °C for 30 minutes.[4]
-
Cool the reaction mixture to below 35 °C and slowly add NaOH solution to neutralize the reactants.[4]
-
The resulting crude product can be dehydrated with anhydrous sodium sulfite.[4]
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Further purification can be achieved by vacuum distillation.[4]
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Analytical Methodologies
The quantification of N,N-Dimethyl-p-toluidine is crucial for quality control and to assess its release from materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used method for the analysis of DMPT, particularly in the context of its release from bone cements and dental materials.[3][7]
-
Instrumentation:
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HPLC system with a UV-Vis detector.
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Column: A reversed-phase C18 column is typically used.
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-
Mobile Phase:
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A mixture of acetonitrile (B52724) and water is a common mobile phase.[8] For separating isomers, a mobile phase containing a buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile) can be used on a mixed-mode column.[9]
-
-
Detection:
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UV detection at a wavelength of 250 nm is suitable for N-Methyl-m-toluidine, a related compound, and can be adapted for DMPT.[8]
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-
Sample Preparation:
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Quantification:
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A calibration curve is constructed by plotting the peak area of DMPT standards against their known concentrations.[8]
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Gas Chromatography (GC)
GC with Flame Ionization Detection (FID) is another robust method for the purity assessment and quantification of DMPT.
-
Instrumentation:
-
Carrier Gas:
-
Helium at a flow rate of approximately 1.4 mL/minute.[2]
-
-
Oven Temperature Program:
-
Sample Preparation:
-
Samples are typically dissolved in a suitable solvent like n-hexane.[1]
-
-
Analysis:
-
The purity is determined by comparing the area of the main peak to the areas of any impurity peaks.[2]
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Toxicity and Biological Effects
N,N-Dimethyl-p-toluidine has been the subject of toxicological studies due to its potential for human exposure from medical devices. Studies have shown that it can cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled.[10] Research suggests that oxidative damage is a key mechanism in its toxicity.[10][11]
Exposure to DMPT has been shown to induce transcriptomic alterations in the liver and nasal cavity of rats, characteristic of an anti-oxidative damage response, including the activation of the Nrf2 pathway.[12][13][14]
Below is a simplified representation of the proposed toxicity pathway.
Caption: Proposed toxicity pathway of N,N-Dimethyl-p-toluidine.
This diagram illustrates that upon exposure, N,N-Dimethyl-p-toluidine can undergo metabolic activation, leading to the generation of reactive oxygen species (ROS). The resulting oxidative stress can cause cellular damage, which may ultimately lead to toxicity and carcinogenicity. The activation of the Nrf2 pathway represents a cellular defense mechanism against this oxidative stress.
References
- 1. N,N-Dimethyl-p-toluidine synthesis - chemicalbook [chemicalbook.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. certifico.com [certifico.com]
- 4. N,N-Dimethyl-P-Toluidine cas 99-97-8 [minglangchem.com]
- 5. Dimethyl-p-toluidine | C9H13N | CID 7471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. High-performance liquid chromatography assay of N,N-dimethyl-p-toluidine released from bone cements: evidence for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Profiling molecular changes in N,N-Dimethyl-p-toluidine-induced nasal cavity toxicity | NIH Research Festival [researchfestival.nih.gov]
- 11. Molecular Changes in the Nasal Cavity after N, N-dimethyl-p-toluidine Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hepatic Transcriptomic Alterations for N,N-Dimethyl-p-toluidine (DMPT) and p-Toluidine after 5-day Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic transcriptomic alterations for N,N-dimethyl-p-toluidine (DMPT) and p-toluidine after 5-day exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
